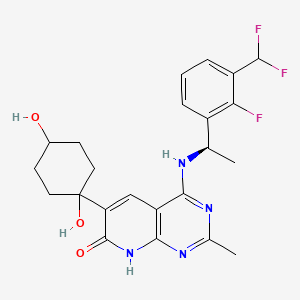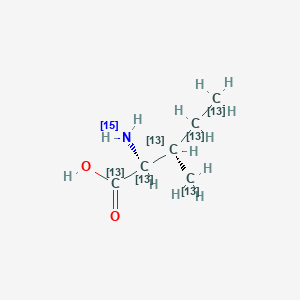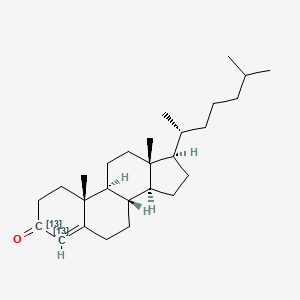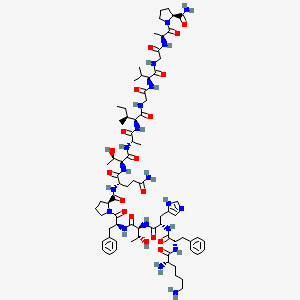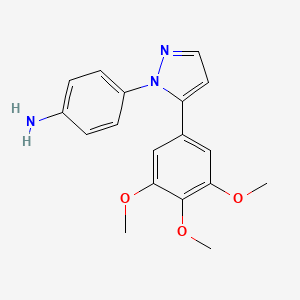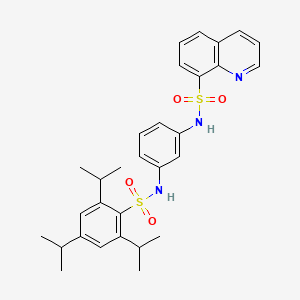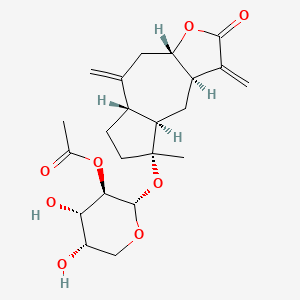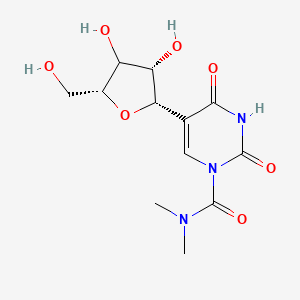![molecular formula C17H16N4O3 B12405844 3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HS-243 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 1 and interleukin-1 receptor-associated kinase 4. It has shown significant anti-inflammatory and anticancer activities. The compound has an interleukin-1 receptor-associated kinase 1 inhibition value of 24 nanomolar and an interleukin-1 receptor-associated kinase 4 inhibition value of 20 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of HS-243 is typically carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
HS-243 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: HS-243 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions include various derivatives of HS-243, which retain the core structure but have different functional groups attached. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
HS-243 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of interleukin-1 receptor-associated kinases in inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory and anticancer drugs
Mechanism of Action
HS-243 exerts its effects by selectively inhibiting interleukin-1 receptor-associated kinase 1 and interleukin-1 receptor-associated kinase 4. These kinases are involved in the signaling pathways that mediate inflammatory responses. By inhibiting these kinases, HS-243 reduces the production of pro-inflammatory cytokines and chemokines, thereby exerting its anti-inflammatory effects. Additionally, the inhibition of these kinases can lead to the induction of apoptosis in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Zimlovisertib: Another interleukin-1 receptor-associated kinase inhibitor with similar anti-inflammatory properties.
IRAK4-IN-1: A selective inhibitor of interleukin-1 receptor-associated kinase 4 with potent anti-inflammatory activity.
Emavusertib: An interleukin-1 receptor-associated kinase inhibitor with applications in cancer therapy.
Uniqueness of HS-243
HS-243 is unique due to its high selectivity for both interleukin-1 receptor-associated kinase 1 and interleukin-1 receptor-associated kinase 4, with minimal inhibition of other kinases such as transforming growth factor beta-activated kinase 1. This selectivity contributes to its potent anti-inflammatory and anticancer activities, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16N4O3 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
3-nitro-N-(1-propylbenzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C17H16N4O3/c1-2-10-20-15-9-4-3-8-14(15)18-17(20)19-16(22)12-6-5-7-13(11-12)21(23)24/h3-9,11H,2,10H2,1H3,(H,18,19,22) |
InChI Key |
JLLIANWHDQWCMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


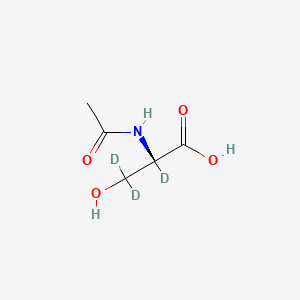
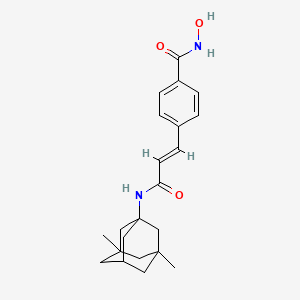
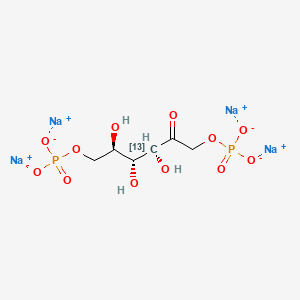
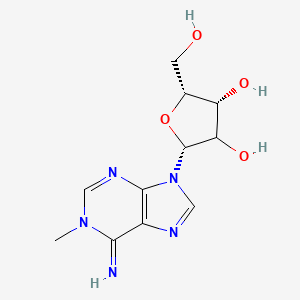
![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
